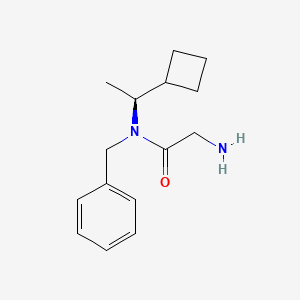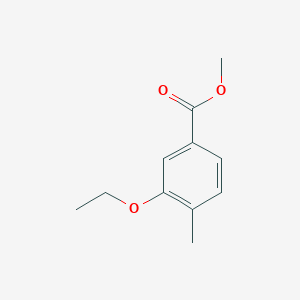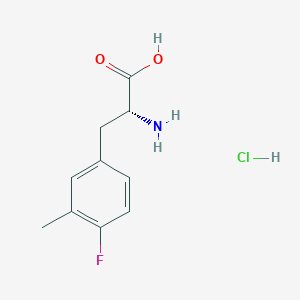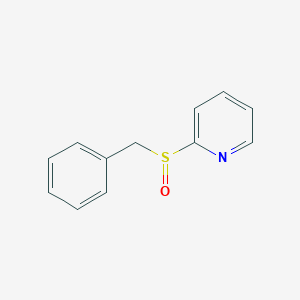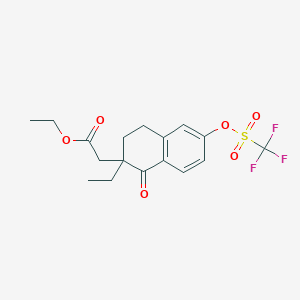
Rhamnazin 3-rutinoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhamnazin 3-rutinoside is a flavonoid glycoside compound found in various plants. It is known for its antioxidant and anti-inflammatory properties. The compound consists of a rhamnazin molecule linked to a rutinoside sugar moiety. Flavonoids like this compound are known for their beneficial effects on human health, including their potential to reduce oxidative stress and inflammation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rhamnazin 3-rutinoside typically involves the glycosylation of rhamnazin with rutinoside. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often uses glycosyltransferases, which transfer the sugar moiety to the rhamnazin molecule under mild conditions. Chemical glycosylation, on the other hand, involves the use of activated sugar donors and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from natural sources, such as plants rich in flavonoids. The extraction process typically includes solvent extraction, purification, and crystallization steps to obtain the pure compound. Alternatively, biotechnological methods using engineered microorganisms to produce the compound can also be employed.
Chemical Reactions Analysis
Types of Reactions: Rhamnazin 3-rutinoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups of the flavonoid structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield reduced flavonoid derivatives.
Scientific Research Applications
Rhamnazin 3-rutinoside has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of flavonoids.
Biology: Investigated for its role in cellular processes, such as antioxidant defense and signal transduction.
Medicine: Explored for its potential therapeutic effects in reducing oxidative stress, inflammation, and related diseases.
Industry: Utilized in the development of natural antioxidants and anti-inflammatory agents for use in food, cosmetics, and pharmaceuticals.
Mechanism of Action
The mechanism of action of rhamnazin 3-rutinoside involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through:
Antioxidant Activity: Scavenging reactive oxygen species and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and modulating inflammatory pathways.
Enzyme Inhibition: Inhibiting enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase.
Comparison with Similar Compounds
- Quercetin 3-rutinoside
- Kaempferol 3-rutinoside
- Rutin
- Isoquercitrin
Rhamnazin 3-rutinoside stands out due to its specific molecular structure and the combination of antioxidant and anti-inflammatory properties, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
64527-08-8 |
|---|---|
Molecular Formula |
C29H34O16 |
Molecular Weight |
638.6 g/mol |
IUPAC Name |
5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C29H34O16/c1-10-19(32)22(35)24(37)28(42-10)41-9-17-20(33)23(36)25(38)29(44-17)45-27-21(34)18-14(31)7-12(39-2)8-16(18)43-26(27)11-4-5-13(30)15(6-11)40-3/h4-8,10,17,19-20,22-25,28-33,35-38H,9H2,1-3H3/t10-,17+,19-,20+,22+,23-,24+,25+,28+,29-/m0/s1 |
InChI Key |
JUIYKRQGQJORHH-BDAFLREQSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O |
Related CAS |
64527-08-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


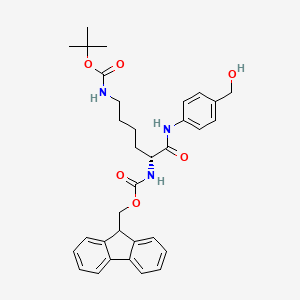
![N-(7-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B14032980.png)
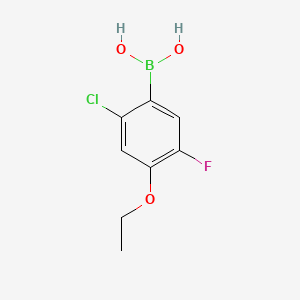
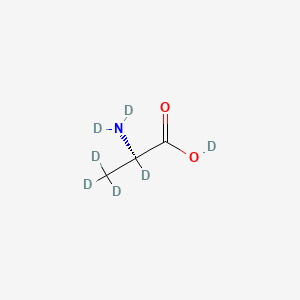

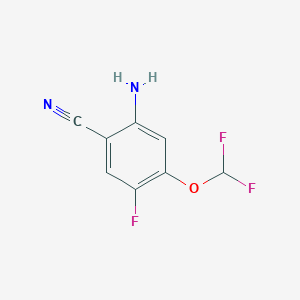
![Ethyl 1-(5-chloro-1H-benzo[D]imidazol-2-YL)cyclopropane-1-carboxylate](/img/structure/B14033008.png)
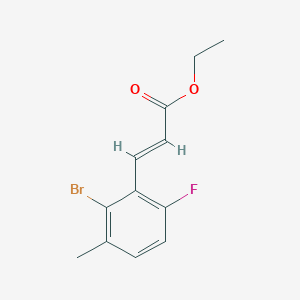
![2-(2-aminopyrimidin-4-yl)-7-(2-fluoroethyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one hydrochloride](/img/structure/B14033010.png)
